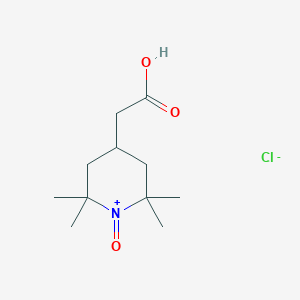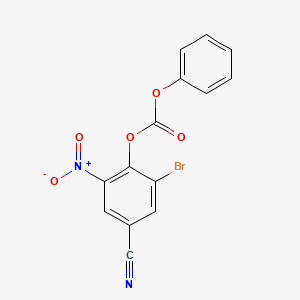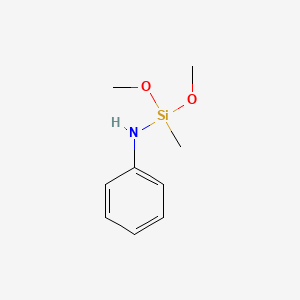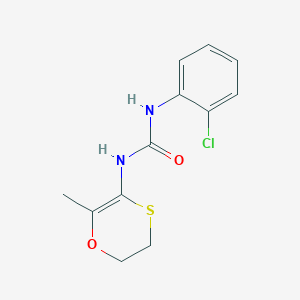![molecular formula C8H16S3 B14400927 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene CAS No. 88472-07-5](/img/structure/B14400927.png)
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene is an organic compound characterized by the presence of multiple sulfur atoms and a double bond. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from simpler sulfur-containing precursors. One common method involves the alkylation of a thiol with an alkyl halide, followed by further functionalization to introduce the desired substituents.
Reaction Conditions: The reactions are usually carried out under an inert atmosphere to prevent oxidation of the sulfur atoms. Common solvents include dichloromethane or tetrahydrofuran, and bases such as sodium hydride or potassium carbonate are often used to deprotonate the thiol groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate certain steps in the synthesis.
Analyse Des Réactions Chimiques
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene undergoes various types of chemical reactions:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles such as amines or alcohols. Common reagents include alkyl halides or tosylates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex sulfur-containing molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, particularly those containing thiol groups. This interaction can lead to the inhibition or activation of these proteins, affecting cellular processes.
Pathways Involved: The compound can modulate oxidative stress pathways by influencing the redox state of cells. It can also affect signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene can be compared with other similar organosulfur compounds:
Similar Compounds: Examples include 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane and 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane
Uniqueness: The presence of multiple sulfur atoms and a double bond in this compound gives it unique chemical properties, such as increased reactivity and the ability to form diverse products through various chemical reactions.
Propriétés
Numéro CAS |
88472-07-5 |
|---|---|
Formule moléculaire |
C8H16S3 |
Poids moléculaire |
208.4 g/mol |
Nom IUPAC |
1-ethylsulfanyl-2-methyl-1-(methylsulfanylmethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C8H16S3/c1-5-10-8(7(2)3)11-6-9-4/h5-6H2,1-4H3 |
Clé InChI |
USBIRNGOZDDOOC-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C(C)C)SCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


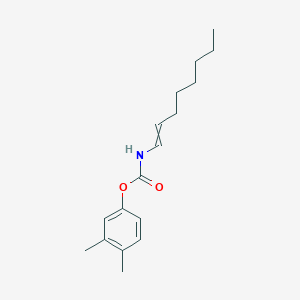
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
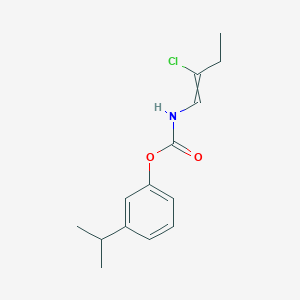
![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)
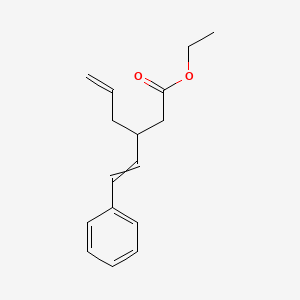
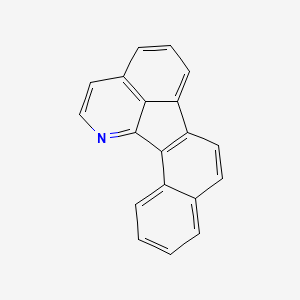
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)

